molecular formula C10H9N3O3 B13955597 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one

3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one

Cat. No.: B13955597
M. Wt: 219.20 g/mol
InChI Key: IFOLLAVTUNTSCQ-UHFFFAOYSA-N
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Description

3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one is a heterocyclic compound that contains both isoxazole and oxadiazolidinone rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar compounds include other isoxazole and oxadiazolidinone derivatives. These compounds share some biological activities but differ in their specific interactions and efficacy. For instance, 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4H)-one derivatives have shown excellent antibacterial activity . The uniqueness of 3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one lies in its combined structural features, which contribute to its distinct biological activities.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-(1,2-benzoxazol-3-yl)-2-methyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C10H9N3O3/c1-13-9(11-10(14)16-13)8-6-4-2-3-5-7(6)15-12-8/h2-5,9H,1H3,(H,11,14)

InChI Key

IFOLLAVTUNTSCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC(=O)O1)C2=NOC3=CC=CC=C32

Origin of Product

United States

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